N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine
Description
N-[4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine (CAS: 187596-99-2) is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused to a thiazole ring, with a guanidine substituent at the 2-position of the thiazole. Its molecular formula is C₁₄H₁₁N₅S₂, with a molecular weight of 313.4 g/mol and a purity of ≥95% .
Properties
IUPAC Name |
2-[4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N7S2/c1-4-6(18-9-12-3-13-16(4)9)5-2-17-8(14-5)15-7(10)11/h2-3H,1H3,(H4,10,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPAXURLCNZWLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes. For instance, some thiazole derivatives have been found to inhibit DNA synthesis.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biological Activity
N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H9N5S2 with a molar mass of 251.33 g/mol. The compound features a unique structural framework that combines thiazole and triazole rings.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H9N5S2 |
| Molar Mass | 251.33 g/mol |
| CAS Number | 187596-92-5 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds related to this compound were evaluated for their activity against various bacterial strains.
In a study evaluating the antimicrobial efficacy of synthesized derivatives:
- Compounds exhibited significant activity against Streptococcus mutans with minimum inhibitory concentration (MIC) values as low as 8 μg/mL.
- Other effective compounds showed activity against Bacillus subtilis and Escherichia coli, with MIC values ranging from 16 to 32 μg/mL.
The docking studies suggested that the most potent compounds interacted favorably with the active sites of bacterial enzymes involved in fatty acid biosynthesis (FabI), which is crucial for bacterial growth and survival .
Anticancer Activity
The potential anticancer properties of thiazole and triazole derivatives have been explored in various studies. For example:
- Compounds derived from thiazolo-triazoles showed promising activity against colon carcinoma HCT-116 and breast cancer T47D cell lines.
- The IC50 values for some derivatives ranged from 6.2 μM to 43.4 μM .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- The thiazole and triazole moieties contribute to the compound's ability to interact with biological targets.
- Substituents such as methyl groups enhance lipophilicity and bioavailability.
Case Studies
Several case studies have documented the synthesis and biological evaluation of thiazolo-triazole derivatives:
-
Antimicrobial Evaluation : A series of thiazolo-triazole derivatives were synthesized and screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds were identified based on their MIC values.
Compound ID Target Bacteria MIC (μg/mL) Compound 10 S. mutans 8 Compound 11 B. subtilis 16 Compound 12 E. coli 16 - Anticancer Screening : Another study focused on the anticancer properties of related compounds against various cancer cell lines. The results indicated that specific modifications in the structure significantly influenced their cytotoxicity.
Scientific Research Applications
Synthesis Techniques
Various synthetic methodologies have been developed for the preparation of this compound. Notably:
- One-pot Synthesis : A straightforward method involving the reaction of dibenzoylacetylene and triazole derivatives has been reported, yielding high functionalized products with excellent yields at room temperature .
- Multi-step Procedures : This includes generating S-alkylated derivatives followed by intramolecular cyclization and hydrolysis .
Antimicrobial Activity
N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine exhibits potent antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibiotics .
Antitubercular Activity
Research has demonstrated that certain derivatives possess significant antitubercular activity against Mycobacterium smegmatis, with minimum inhibitory concentrations comparable to established drugs like Rifampicin . This highlights its potential in treating tuberculosis.
Anticancer Properties
Compounds related to thiazolo-triazole derivatives have shown promise in anticancer applications. They have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms . The structural features of these compounds contribute to their interaction with biological targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Some derivatives have demonstrated the ability to reduce inflammation markers in vitro and in vivo models . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ primarily in substituents on the thiazole-triazole scaffold. Key comparisons include:
Key Observations :
- Halo-substituted analogs () exhibit heightened anticancer activity due to electron-withdrawing effects, whereas the methyl group on the target compound’s thiazolo-triazole may balance lipophilicity and metabolic stability .
Physical Properties :
The guanidine group’s high basicity (pKa ~13) contrasts with the thione group (pKa ~2.53 in ), suggesting divergent ionization states under physiological conditions.
Q & A
Basic: What are the recommended synthetic pathways for N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]guanidine?
Answer:
The compound’s synthesis typically involves condensation of 2-substituted-1,2,4-triazole-5-thiols with N-aryl-maleimides in acetic acid under reflux conditions . Key steps include:
- Step 1: Preparation of the thiol precursor (e.g., 6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole-5-thiol) via cyclization of hydrazine derivatives with thioureas.
- Step 2: Reaction with guanidine-functionalized thiazole intermediates under acidic catalysis.
- Characterization: Validate purity via elemental analysis (C, H, N, S) and spectral data (¹H/¹³C NMR, IR) to confirm regioselectivity and absence of byproducts .
Advanced: How can computational methods optimize reaction conditions for synthesizing thiazolo-triazole derivatives?
Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states. For example:
- Reaction Path Search: Use software like Gaussian or ORCA to model cyclization and condensation steps, identifying energetically favorable intermediates .
- Solvent Effects: Simulate solvent polarity (acetic acid vs. ethanol) to assess stabilization of charged intermediates.
- Experimental Validation: Combine computational predictions with iterative adjustments (e.g., catalyst loading, temperature) to maximize yield .
Basic: What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR: Identify proton environments (e.g., thiazole H at δ 7.2–8.1 ppm, guanidine NH at δ 6.8–7.5 ppm) and carbon signals for triazole (C=N at ~160 ppm) .
- IR Spectroscopy: Confirm functional groups (C=N stretch ~1650 cm⁻¹, NH₂ bending ~1580 cm⁻¹) .
- Mass Spectrometry: Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Advanced: How to resolve contradictions in spectral data during characterization?
Answer:
- Replicate Experiments: Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
- Complementary Techniques: Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals and X-ray crystallography for absolute configuration .
- Quantitative Analysis: Compare experimental vs. calculated elemental composition (e.g., %C deviation <0.3% indicates purity) .
Basic: What safety protocols apply when handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks (no GHS data available, but assume acute toxicity) .
- Spill Management: Neutralize with dry sand or vermiculite; avoid aqueous solutions to prevent hydrolysis .
Advanced: What strategies improve stability during long-term storage?
Answer:
- Storage Conditions: Store at –20°C in airtight, amber vials under nitrogen to prevent moisture absorption and photodegradation .
- Stability Testing: Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
Basic: How to assess the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Kinetic Studies: Track reaction progress via UV-Vis spectroscopy (λmax ~270 nm for thiazole-triazole systems) .
- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of guanidine groups .
Advanced: Can this compound act as a ligand in metal coordination complexes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
